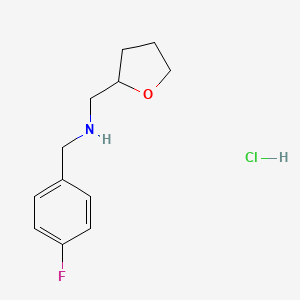

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a chemical compound with the molecular formula C12H16FNO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorobenzyl group and a tetrahydrofuranylmethyl group attached to an amine, forming a hydrochloride salt.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications.

化学反応の分析

Types of Reactions

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

科学的研究の応用

Pharmaceutical Applications

The compound's potential as a lead compound in drug development is significant. Its structural characteristics suggest possible applications in:

- Antidepressants : Similar compounds have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, which are critical in the treatment of depression .

- Neuroprotective Agents : The ability to modulate biogenic amine transporters could position this compound as a neuroprotective agent in conditions like neurodegenerative diseases .

Case Study: Antidepressant Potential

Research indicates that compounds with similar amine structures can exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications to the benzyl group can enhance binding affinity to serotonin transporters, suggesting a pathway for developing new antidepressants based on this compound .

Chemical Biology Applications

In chemical biology, (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride can be utilized to explore enzyme interactions and receptor binding mechanisms:

- Enzyme Interaction Studies : The amine functional group allows for various reactions that can be essential in understanding enzyme kinetics and inhibition mechanisms.

- Receptor Binding Studies : The unique structure may facilitate studies on how this compound interacts with different receptors, potentially leading to insights into its pharmacodynamics.

Research Example: Receptor Binding

A study demonstrated that compounds with similar structures could effectively inhibit dopamine transporter activity, highlighting the potential of this compound in neuropharmacology research .

Material Science Applications

The compound's chemical reactivity opens avenues for exploration in material science:

- Novel Materials Development : Its unique properties may allow for the creation of materials with specific functionalities, such as enhanced solubility or bioavailability.

Potential Research Directions

Research could focus on synthesizing polymeric materials incorporating this compound to explore its utility in drug delivery systems or as functional coatings.

作用機序

The mechanism of action of (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group can interact with aromatic residues in proteins, while the tetrahydrofuranylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

4-Fluorobenzylamine: A simpler compound with similar structural features but lacking the tetrahydrofuranylmethyl group.

Tetrahydro-2-furanylmethylamine: Another related compound that lacks the fluorobenzyl group.

Uniqueness

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is unique due to the presence of both the fluorobenzyl and tetrahydrofuranylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

生物活性

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a compound with notable biological activity, particularly in the context of its interactions with various biochemical pathways and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a fluorobenzyl group attached to a tetrahydrofuran moiety. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence receptor binding affinity.

Enzyme Interactions

The compound is known to interact with specific enzymes, notably those involved in neurotransmitter metabolism. For instance, it has been studied for its potential inhibitory effects on cholinesterases, which are critical for regulating acetylcholine levels in the nervous system.

- Cholinesterase Inhibition : A study demonstrated that derivatives of 4-fluorobenzoic acid exhibited significant inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting that this compound may have similar properties .

Cell Signaling Pathways

The compound affects various signaling pathways within cells:

- MAPK/ERK Pathway : It has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to changes in gene expression related to cell survival and apoptosis.

Biological Activity Summary Table

Case Studies

- Neuroprotective Effects : In animal models, compounds similar to this compound have demonstrated neuroprotective effects by reducing oxidative stress and enhancing cholinergic transmission. These findings suggest potential applications in treating Alzheimer's disease.

- Toxicity Assessments : Studies have shown that at higher concentrations, the compound may exhibit toxicity, including hepatotoxicity and nephrotoxicity. Therefore, determining optimal dosing is critical for therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption characteristics due to its lipophilic nature. It is likely to penetrate the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies.

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVAABHAIQMHMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。